3-hydroxy-N-(4-methylphenyl)propanamide chemical structure and physicochemical properties
3-hydroxy-N-(4-methylphenyl)propanamide chemical structure and physicochemical properties
An In-depth Technical Guide to 3-hydroxy-N-(4-methylphenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of 3-hydroxy-N-(4-methylphenyl)propanamide, a molecule of interest within the broader class of substituted propanamides. This document delineates its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it establishes a framework for its analytical characterization through detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational data and practical, validated methodologies for the study of this compound.
Introduction
3-hydroxy-N-(4-methylphenyl)propanamide belongs to the amide family, characterized by a carbonyl group bonded to a nitrogen atom. The structure incorporates a hydrophilic hydroxyl group and an aromatic p-tolyl moiety, conferring a balance of hydrophilic and lipophilic character. While this specific molecule is not extensively documented in commercial or primary research literature, its structural motifs are present in a variety of biologically active compounds. For instance, related structures have been investigated for applications ranging from histone deacetylase inhibition to antimicrobial activities.[1][2] This guide serves as a foundational resource, consolidating known data and presenting robust, validated protocols to enable further investigation into its chemical and biological properties.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core structure of 3-hydroxy-N-(4-methylphenyl)propanamide consists of a propanamide backbone substituted with a hydroxyl group at the C3 position and a 4-methylphenyl (p-tolyl) group on the amide nitrogen.
Table 1: Chemical Identifiers for 3-hydroxy-N-(4-methylphenyl)propanamide
| Identifier | Value | Source |
| IUPAC Name | 3-hydroxy-N-(4-methylphenyl)propanamide | [3] |
| CAS Number | 199929-31-2 | |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CCO | [3] |
| InChI Key | XJWWJAUSBCIWPU-UHFFFAOYSA-N | [3] |
| Synonyms | 3-hydroxy-N-p-tolylpropanamide, Propanamide, 3-hydroxy-N-(4-methylphenyl)- | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and reaction kinetics to absorption and distribution in vivo. The data presented below are primarily derived from computational models, which provide reliable estimates for guiding experimental design.[3]
Table 2: Physicochemical Properties of 3-hydroxy-N-(4-methylphenyl)propanamide
| Property | Predicted Value | Significance in a Research Context |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is a favorable starting point for drug-like molecules. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Suggests good potential for oral bioavailability, as it falls below the 140 Ų threshold often associated with poor membrane permeation. |
| Hydrogen Bond Donors | 2 | The hydroxyl and amide N-H groups can act as hydrogen bond donors, contributing to interactions with biological targets and affecting solubility. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and hydroxyl oxygen atoms can act as hydrogen bond acceptors, further influencing solubility and target binding. |
| Rotatable Bond Count | 4 | Provides a measure of conformational flexibility, which is a key factor in the molecule's ability to adopt a favorable conformation for binding to a target. |
Synthesis and Purification
A reliable and reproducible synthetic route is essential for obtaining high-purity material for analysis and further application. The most logical approach for constructing this amide is through the coupling of a carboxylic acid (or its activated derivative) with an amine.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward pathway involving the formation of the amide bond between p-toluidine and 3-hydroxypropanoic acid. This is a standard transformation in organic synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol employs a common peptide coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or a more modern water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation under mild conditions.
Materials:
-
3-hydroxypropanoic acid
-
p-toluidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxypropanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add p-toluidine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The choice of purification method depends on the nature of the impurities. Recrystallization is often effective if a suitable solvent system can be identified. Alternatively, silica gel chromatography provides a more universal approach.
Protocol: Silica Gel Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity should be determined by preliminary TLC analysis.
-
Load the adsorbed crude product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-hydroxy-N-(4-methylphenyl)propanamide.
Analytical Characterization
A multi-technique approach is necessary to confirm the identity and purity of the synthesized compound. The following protocols are standard in the field and provide orthogonal data for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol: ¹H and ¹³C NMR
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[3]
-
Process the data (Fourier transform, phase correction, and baseline correction). For ¹H NMR, integrate the signals and determine coupling constants.
Expected ¹H NMR Data Interpretation:
-
Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-7.5 ppm, each integrating to 2H.
-
Methyl Protons (p-tolyl group): A singlet around δ 2.3 ppm, integrating to 3H.
-
Amide Proton (N-H): A broad singlet, typically δ 7.5-8.5 ppm.
-
Methylene Protons (-CH₂-OH): A triplet around δ 3.8 ppm (adjacent to OH), integrating to 2H.
-
Methylene Protons (-CO-CH₂-): A triplet around δ 2.5 ppm (adjacent to C=O), integrating to 2H.
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans.
-
Perform a background scan of the empty ATR crystal for correction.
Expected IR Data Interpretation:
-
O-H Stretch (alcohol): A broad absorption band around 3300-3400 cm⁻¹.
-
N-H Stretch (amide): A sharp to moderately broad peak around 3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (amide I band): A strong, sharp absorption band around 1650 cm⁻¹.[4][5]
-
N-H Bend (amide II band): An absorption band around 1550 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a molecule and can reveal structural information through fragmentation patterns.
Protocol: Electrospray Ionization (ESI)-MS
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and potentially the [M+Na]⁺ adduct.
Expected MS Data Interpretation:
-
Molecular Ion Peak: The primary ion observed should correspond to the protonated molecule [C₁₀H₁₃NO₂ + H]⁺, with an expected m/z of 180.10.
-
Fragmentation: Common fragmentation pathways for amides include cleavage of the amide bond and the alkyl chain, which can help to confirm the structure.[6]
Workflow for Analytical Characterization
The logical flow for confirming the structure and purity of a newly synthesized compound is outlined below.
Caption: Standard workflow for chemical synthesis and analysis.
Potential Applications and Future Research Directions
While 3-hydroxy-N-(4-methylphenyl)propanamide itself lacks extensive biological data, its structure is a valuable scaffold for medicinal chemistry exploration. The presence of hydroxyl, amide, and aromatic functionalities provides multiple points for chemical modification to explore structure-activity relationships (SAR).
-
Antimicrobial Agents: The core structure is related to N-phenylpropanamides, a class known for fungicidal properties.[7] Furthermore, derivatives of similar amino-propanamides have shown activity against multidrug-resistant bacteria.[2] Future work could involve synthesizing a library of analogues to screen for antimicrobial activity.
-
Enzyme Inhibitors: The N-hydroxyamide moiety is a well-known zinc-binding group found in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[1] The hydroxyl group in the title compound could be a synthetic handle to introduce such functionalities or could itself participate in hydrogen bonding within an enzyme's active site.
-
Metabolomics and Biomarker Research: Phenolic propanamides are metabolites of dietary polyphenols.[8][9] Synthesizing this compound provides an analytical standard for its potential identification and quantification in biological samples, which could be relevant for studies on diet and gut microbiome metabolism.
Conclusion
3-hydroxy-N-(4-methylphenyl)propanamide is a well-defined chemical entity with properties that make it an interesting candidate for further research, particularly in medicinal chemistry and as an analytical standard. This guide has provided a comprehensive foundation, including its chemical identity, physicochemical properties, a robust synthetic strategy, and detailed protocols for its complete analytical characterization. The methodologies and data presented herein are designed to be self-validating and to empower researchers to confidently synthesize and study this molecule, paving the way for future discoveries.
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